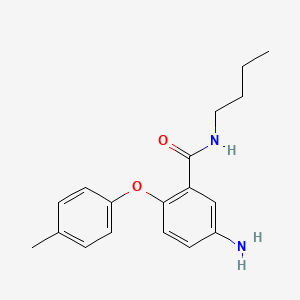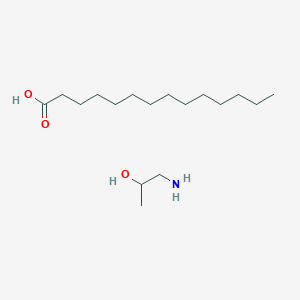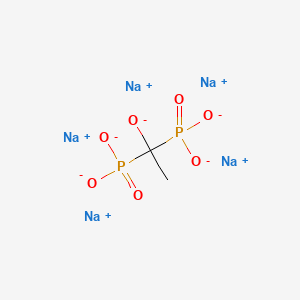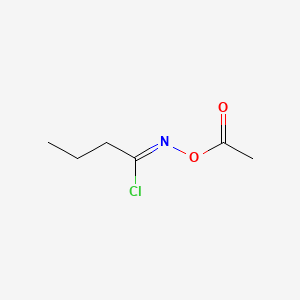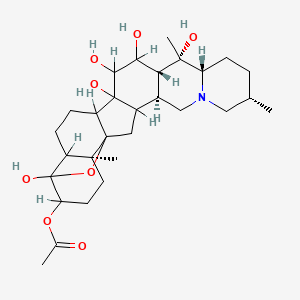
Cevane-3beta,4beta,14,15alpha,16beta,20-hexol, 4,9-epoxy-, 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zygacine is typically extracted from the foliage of wild Toxicoscordion paniculatum plants . The extraction process involves drying and pulverizing the leaves, followed by extraction with methanol . The methanol extract is then concentrated, and the residue is purified using flash chromatography on silica gel, eluting with gradients of chloroform, methanol, and ammonium hydroxide . The final purification step involves crystallization from hexane and acetone .
Industrial Production Methods
Industrial production of zygacine is not well-documented, likely due to its high toxicity and limited commercial applications. Most of the zygacine used in research is obtained through extraction from natural sources rather than synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions
Zygacine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for various research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize zygacine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of zygacine, which are often used in further research to study their biological activities .
Applications De Recherche Scientifique
. Some of the key research applications include:
Neurotoxicity Studies: Zygacine is used to study the mechanisms of neurotoxicity and to develop potential antidotes.
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role in treating certain types of cancer and other diseases.
Ecological Studies: Zygacine is also studied for its effects on pollinators and other wildlife, particularly its role in deterring generalist herbivores.
Mécanisme D'action
Zygacine exerts its effects primarily through its action on sodium channels in nerve cells . By binding to these channels, zygacine disrupts normal nerve function, leading to symptoms such as paralysis and, in severe cases, death . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of nerve impulses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Veratridine: Another steroidal alkaloid with similar neurotoxic effects.
Zygadenine: A closely related compound found in the same plant family.
Uniqueness
Zygacine is unique due to its specific binding affinity for sodium channels and its potent neurotoxic effects . Unlike some other alkaloids, zygacine has a well-documented mechanism of action, making it a valuable compound for neurotoxicity research .
Propriétés
Numéro CAS |
2777-79-9 |
|---|---|
Formule moléculaire |
C29H45NO8 |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
[(2S,6S,9S,10S,11R,19S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] acetate |
InChI |
InChI=1S/C29H45NO8/c1-14-5-8-20-26(4,34)22-16(13-30(20)12-14)17-11-27-19(28(17,35)24(33)23(22)32)7-6-18-25(27,3)10-9-21(37-15(2)31)29(18,36)38-27/h14,16-24,32-36H,5-13H2,1-4H3/t14-,16-,17?,18?,19?,20-,21?,22+,23?,24?,25-,26+,27?,28?,29?/m0/s1 |
Clé InChI |
IGDRXLIXNAWBBF-UFWHGLMDSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7[C@@]5(CCC(C7(O6)O)OC(=O)C)C)(C)O |
SMILES canonique |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)OC(=O)C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


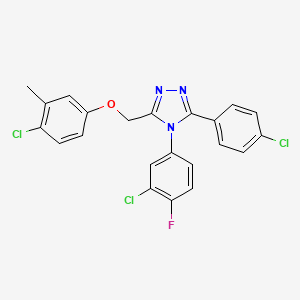
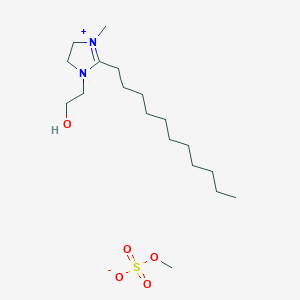
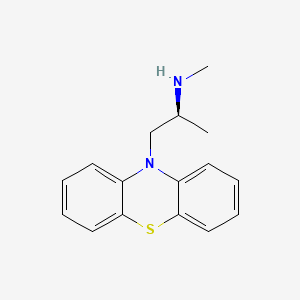
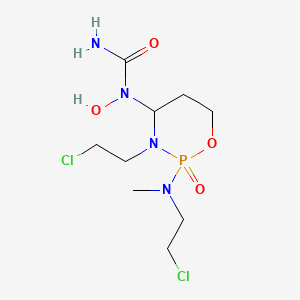

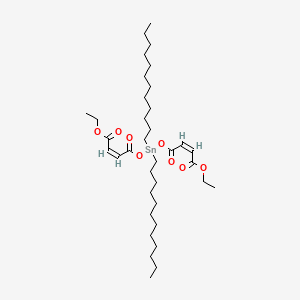
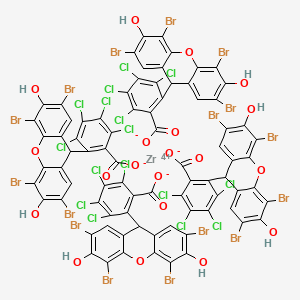

![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
